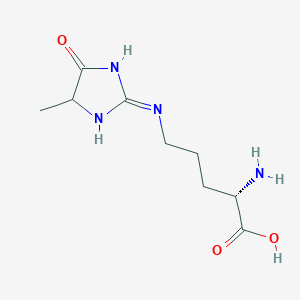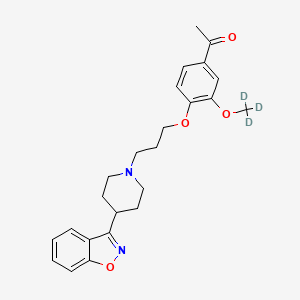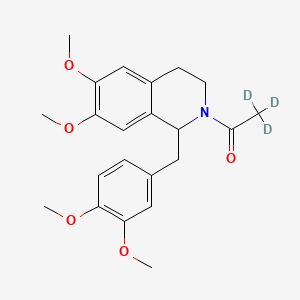![molecular formula C27H33N2OP B565396 2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy CAS No. 78140-47-3](/img/structure/B565396.png)
2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . The molecule also contains a triphenylphosphoranylidene group, which is often used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the piperidine ring and the triphenylphosphoranylidene group. These groups would likely contribute to the overall stability and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could potentially make the compound a base .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
- Spin-Labeled 9-Aminoacridines : This compound has been synthesized and assayed for biological activity in various systems. It showed potential as a probe for nucleic acids due to its interaction with calf thymus DNA and Escherichia coli DNA-primed RNA polymerase (Sinha et al., 1976).
Stability and Metabolic Transformation
- Stability of Piperidine Nitroxides : The compound's modified forms have been investigated for stability in biological systems, particularly in the presence of hepatic microsomal fractions. This research aids understanding of its 'metabolic stability' in vivo (Babic et al., 2020).
Chemical Reactions and Synthesis
- Selective Oxidation of Alcohols : 2,2,6,6-Tetramethyl-1-piperidinyloxy has been used as a catalyst in the efficient oxidation of primary alcohols to aldehydes, showing high chemoselectivity and no overoxidation (Einhorn et al., 1996).
- Electronic Structure Analysis : The electron difference-density distribution and intermolecular hydrogen bond systems in crystals of stable nitroxide radicals, including this compound, have been studied, contributing to the understanding of their molecular structure (Ciunik, 1997).
Applications in Polymerization
- Thermal Decomposition in Polymerization : Research on the thermal decomposition of related compounds has contributed to understanding the polymerization of styrene, where the compound acts as an initiator (Howell et al., 1999).
Magnetic Properties and Imaging
- Magnetic Resonance Imaging (MRI) : Studies on tetraethyl-substituted piperidine nitroxides, related to this compound, have been used in MRI and EPR imaging in vivo, revealing their utility in three-dimensional imaging of mouse heads (A. Kajiwara et al., 1994).
Redox Reactions
- Study of Redox Derivatives : Research has been conducted on the synthesis and structure of redox derivatives of related compounds, providing insights into the redox reactions involving nitroxide radicals (Sen' et al., 2014).
Mecanismo De Acción
Target of Action
It is classified as a secondary amine and is used as an intermediate in the synthesis of various compounds .
Mode of Action
The compound is used as an intermediate in the synthesis of various compounds, including photostabilizers for polymers . It is prepared through the reductive amination reaction of the corresponding ketone
Action Environment
The compound is relatively stable , and its action as a synthetic intermediate would primarily take place in a controlled laboratory or industrial environment. Environmental factors influencing its action, efficacy, and stability would likely include reaction conditions such as temperature, pH, and the presence of other reactants or catalysts.
Direcciones Futuras
Propiedades
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)imino-triphenyl-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N2OP/c1-26(2)20-22(21-27(3,4)29(26)30)28-31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,22,30H,20-21H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJKMZCLHRRXHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676262 |
Source


|
| Record name | 2,2,6,6-Tetramethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]piperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78140-47-3 |
Source


|
| Record name | 2,2,6,6-Tetramethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]piperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)
![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)








![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)


